molecular formula C9H12O2 B1584293 2-Methoxy-2-phenylethanol CAS No. 2979-22-8

2-Methoxy-2-phenylethanol

Cat. No. B1584293
CAS RN: 2979-22-8
M. Wt: 152.19 g/mol
InChI Key: JDTUPLBMGDDPJS-UHFFFAOYSA-N
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Description

2-Methoxy-2-phenylethanol, also known as (2R)-2-Methoxy-2-phenylethanol, is a chemical compound with the molecular formula C9H12O2 . It is used in various applications, including as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine .


Synthesis Analysis

2-Methoxy-2-phenylethanol has been used in the synthesis of optically active 1,4-dihydropyridines . It has also been employed as a key intermediate for the synthesis of C4-symmetric tetraalkoxy resorcinarenes using a boron trifluoride catalyst .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-2-phenylethanol consists of a phenyl group (C6H5) attached to a methoxy group (OCH3) and an ethanol group (CH2OH) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxy-2-phenylethanol are not detailed in the search results, it is known to be used as a chiral probe and a key intermediate in various syntheses .


Physical And Chemical Properties Analysis

2-Methoxy-2-phenylethanol is a liquid at 20°C . It has a refractive index of 1.519 (lit.) , a boiling point of 237°C (lit.) , and a density of 1.061 g/mL at 25°C (lit.) .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : 2-Methoxy-2-phenylethanol has been used as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine .
  • Organic Chemistry

    • Application : 2-Methoxy-2-phenylethanol has been used in the synthesis of optically active 1,4-dihydropyridines .
  • Synthesis of Opioid Receptor Agonists

    • Application : (S)-(+)-2-Methoxy-2-phenylethanol can be used as a starting material for the synthesis of N-substituted 6,7-benzomorphan based opioid receptor agonists .
  • Preparation of Organolanthanoid Complexes

    • Application : (S)-(+)-2-Methoxy-2-phenylethanol can be used as a ligand in the preparation of organolanthanoid complexes .
  • Synthesis of C4-Symmetric Tetraalkoxy Resorcinarenes

    • Application : ®-(-)-2-Methoxy-2-phenylethanol can be employed as a precursor to prepare (−)-3-[(2 R)-2-Methoxy-2-phenylethoxy]phenol, a key intermediate for the synthesis of C4-symmetric tetraalkoxy resorcinarenes using boron trifluoride catalyst .
  • Preparation of Sodium Methoxyphenylethoxide (Na-MPE)

    • Application : ®-(-)-2-Methoxy-2-phenylethanol can be used to prepare Sodium methoxyphenylethoxide (Na-MPE), which is used as an oxy-initiator in the anionic polymerization of n-hexyl isocyanate .
  • Synthesis of C4-Symmetric Tetraalkoxy Resorcinarenes

    • Application : ®-(-)-2-Methoxy-2-phenylethanol can be employed as a precursor to prepare (−)-3-[(2 R)-2-Methoxy-2-phenylethoxy]phenol, a key intermediate for the synthesis of C4-symmetric tetraalkoxy resorcinarenes using boron trifluoride catalyst .
  • Preparation of N-substituent of the 6,7-benzomorphan scaffold

    • Application : ®-(-)-2-Methoxy-2-phenylethanol can be used to prepare N-substituent of the 6,7-benzomorphan scaffold that is used as a potent opioid receptor agonist .

Safety And Hazards

The safety data sheet for 2-Methoxy-2-phenylethanol indicates that it is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Methoxy-2-phenylethanol are not detailed in the search results, its use in the synthesis of optically active 1,4-dihydropyridines and as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine suggest potential applications in pharmaceutical research and development .

properties

IUPAC Name

2-methoxy-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUPLBMGDDPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863068
Record name Benzeneethanol, .beta.-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-phenylethanol

CAS RN

2979-22-8
Record name β-Methoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2979-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, beta-methoxy-
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Record name Benzeneethanol, .beta.-methoxy-
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Record name Benzeneethanol, .beta.-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methoxyphenethyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
308
Citations
MI Monterde, R Brieva, VM Sánchez, M Bayod… - Tetrahedron …, 2002 - Elsevier
… Enantiomerically pure 2-methoxy-2-phenylethanol, 1, has been … of lipases for the resolution of 2-methoxy-2-phenylethanol. … in the alkoxycarbonylation of 2-methoxy-2-phenylethanol, (±)-…
Number of citations: 19 www.sciencedirect.com
PC Bulman Page, Y Chan, H Heaney, MJ McGrath… - 2011 - Wiley Online Library
… (–)-(2R)-2-methoxy-2-phenylethanol (2) in 92 % yield. Although the Mitsunobu reaction using (–)-(2R)-2-methoxy-2-phenylethanol proceeded efficiently using commercial resorcinol …
GE Ham - Journal of Chemical and Engineering Data, 1963 - ACS Publications
… 2-methoxy-2phenylethanol and 345 grams of 2-(2-methoxy-2-ph'enylethoxy)-2-methoxypropane. The yield based on converted 2-methoxy-2-phenylethanol … 2-methoxy2-phenylethanol, …
Number of citations: 0 pubs.acs.org
S Winstein, LL Ingraham - Journal of the American Chemical …, 1955 - ACS Publications
… 2-Methoxy-2-phenylethanol.—Two drops of coned, sulfuric acid was … By this procedure, 2-methoxy-2-phenylethanol assayed 0%, phenylacetaldehyde dimethyl acetal 103% and 5-…
Number of citations: 32 pubs.acs.org
S Krishnamurthy, SH Chen - Macromolecules, 1992 - ACS Publications
… In contrast, chiral nematic mixtures containing (S)-(+)-2-methoxy-2-phenylethanol show an HTP value onlyslightly lower than that of the copolymer. In addition, for all three systems, the …
Number of citations: 14 pubs.acs.org
D Barreca, MP Copley, AE Graham, JD Holmes… - Applied Catalysis A …, 2006 - Elsevier
… from the reaction of 2-methoxy-2-phenylethanol and … and afforded only 12% of 2-methoxy-2-phenylethanol (1) after 10 min … used only 13% of 2-methoxy-2-phenylethanol (1) was yielded …
Number of citations: 39 www.sciencedirect.com
S Goldmann, J Stoltefuss, L Born - Journal of medicinal chemistry, 1992 - ACS Publications
… This configuration has now been determined by X-ray structural analysis using (lS)-camphanic acid and (S)-2-methoxy-2-phenylethanol as chiral probes. Both determinations gave the …
Number of citations: 114 pubs.acs.org
H Tomioka, Y Nunome - Journal of the Chemical Society, Chemical …, 1990 - pubs.rsc.org
… -2-oxo-2-phenylethanol (3a), 2,2-dimethyl-3-phenyloxirane (4a), and 3-phenylbutan-2-one (5a), similarly irradiation of (1a) in methanol gave 1,1-dimethyl-2-methoxy-2-phenylethanol (…
Number of citations: 4 pubs.rsc.org
R Irimescu, T Saito, K Kato - Journal of Molecular Catalysis B: Enzymatic, 2004 - Elsevier
… B (CALB) and Rhizomucor miehei lipase (RML) was evaluated for kinetic resolution of some primary alcohols with a chiral center at the next carbon atom: 2-methoxy-2-phenylethanol (1)…
Number of citations: 39 www.sciencedirect.com
Z Hu, Y Peng, KM Tan, D Zhao - CrystEngComm, 2015 - pubs.rsc.org
… mixed ligand strategy, the hierarchical porous CuBTC demonstrates enhanced catalytic activity towards both the ring-opening reaction of styrene oxide to 2-methoxy-2-phenylethanol …
Number of citations: 39 pubs.rsc.org

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